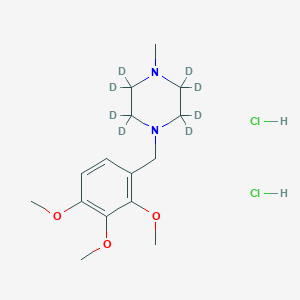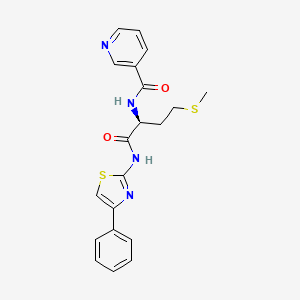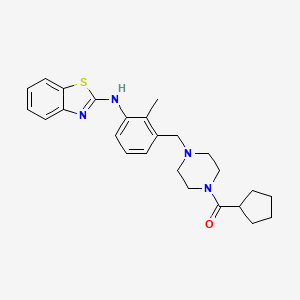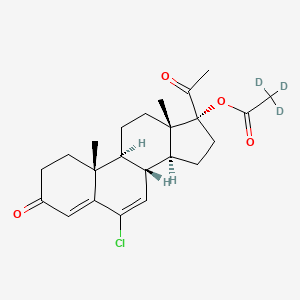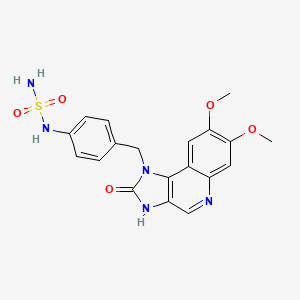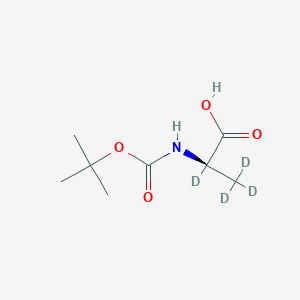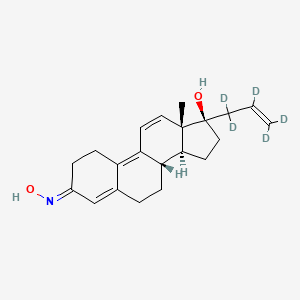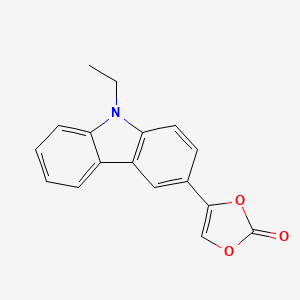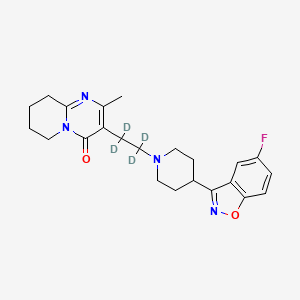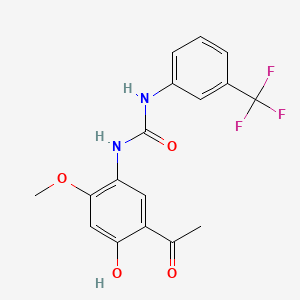
TOPK-p38/JNK-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for TOPK-p38/JNK-IN-1 are not explicitly detailed in the available literature. . Industrial production methods are not specified, indicating that the compound is primarily used in scientific research rather than large-scale industrial applications.
化学反应分析
TOPK-p38/JNK-IN-1 undergoes several types of chemical reactions, including:
Inhibition of Nitric Oxide Production: The compound inhibits nitric oxide production in RAW264.7 cells.
Suppression of Cell Proliferation: It inhibits cell proliferation in a dose-dependent manner in both RAW264.7 and HaCaT cell lines.
Inhibition of Phosphorylation: This compound inhibits the phosphorylation of proteins involved in the TOPK/NF-κB/p38/JNK signaling pathway.
Common reagents and conditions used in these reactions include lipopolysaccharide (LPS) for inducing nitric oxide production and various concentrations of this compound for inhibiting cell proliferation . The major products formed from these reactions are the inhibited forms of the target proteins and reduced levels of nitric oxide .
科学研究应用
TOPK-p38/JNK-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the TOPK-p38/JNK signaling pathway in cancer progression and to develop potential cancer therapies
Inflammation Studies: The compound’s anti-inflammatory properties make it valuable for research into inflammatory diseases.
Cell Cycle Regulation: It is used to investigate the regulation of the cell cycle and mitotic progression.
Drug Development: This compound is a candidate for developing new drugs targeting the TOPK-p38/JNK signaling pathway.
作用机制
TOPK-p38/JNK-IN-1 exerts its effects by inhibiting the TOPK-p38/JNK signaling pathway. This inhibition prevents the phosphorylation of downstream proteins, thereby avoiding the degradation of TOPK . The compound targets molecular pathways involved in inflammation and cancer progression, including the MAPK, PI3K/PTEN/AKT, and NOTCH1 pathways .
属性
分子式 |
C17H15F3N2O4 |
|---|---|
分子量 |
368.31 g/mol |
IUPAC 名称 |
1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H15F3N2O4/c1-9(23)12-7-13(15(26-2)8-14(12)24)22-16(25)21-11-5-3-4-10(6-11)17(18,19)20/h3-8,24H,1-2H3,(H2,21,22,25) |
InChI 键 |
GHJDMUOTXYVBEB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


